molecular formula C24H21ClN2O2 B11467595 N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide

N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide

Cat. No.: B11467595
M. Wt: 404.9 g/mol
InChI Key: BJGXLIRPWHGFFC-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, which is known for its biological activity and stability, making it a valuable candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring One common method involves the reaction of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzoxazole core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Grignard reagents for alkylation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with biological macromolecules, potentially inhibiting enzymes or binding to receptors, leading to various biological effects. The chloro and ethyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
  • 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane

Uniqueness

N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical and biological properties. The presence of the chloro and ethyl groups further differentiates it from other similar compounds, potentially enhancing its reactivity and biological activity.

Properties

Molecular Formula

C24H21ClN2O2

Molecular Weight

404.9 g/mol

IUPAC Name

N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide

InChI

InChI=1S/C24H21ClN2O2/c1-4-16-5-7-17(8-6-16)23(28)26-20-13-18(9-10-19(20)25)24-27-21-12-14(2)11-15(3)22(21)29-24/h5-13H,4H2,1-3H3,(H,26,28)

InChI Key

BJGXLIRPWHGFFC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC(=CC(=C4O3)C)C)Cl

Origin of Product

United States

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